2-chloro-N-(2-sulfamoylphenyl)acetamide
Description
Properties
IUPAC Name |
2-chloro-N-(2-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3S/c9-5-8(12)11-6-3-1-2-4-7(6)15(10,13)14/h1-4H,5H2,(H,11,12)(H2,10,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJOHYDADNBTSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomerism: 2-Sulfamoyl vs. 4-Sulfamoyl Derivatives
The positional isomer 2-chloro-N-(4-sulfamoylphenyl)acetamide () differs only in the sulfamoyl group’s placement (4-position). Crystallographic studies of related compounds (e.g., 2-chloro-N-phenylacetamide ) reveal that substituent positions significantly influence molecular conformation. For example, the anti-parallel alignment of N–H and C=O bonds and syn-clinal arrangements of C–Cl/C=O bonds are common in chloroacetamides, but steric effects from substituents can alter dihedral angles and hydrogen-bonding networks . The 2-sulfamoyl isomer may exhibit distinct solubility or bioavailability due to steric hindrance near the amide group.
Herbicidal Chloroacetamides
Chloroacetamide herbicides like acetochlor and metolachlor () share the core chloroacetamide structure but feature alkoxyalkyl and aryl substitutions. These compounds inhibit very-long-chain fatty acid (VLCFA) synthesis in plants. Unlike 2-chloro-N-(2-sulfamoylphenyl)acetamide, herbicidal analogs prioritize lipophilicity for membrane penetration, achieved via ethyl/methyl groups on the aryl ring.
Anticancer Derivatives
Phenoxy derivatives of 2-chloro-N-{5-[2-(4-methoxyphenyl)-pyridin-3-yl]-thiadiazol-2-yl}-acetamide () demonstrate cytotoxic activity against cancer cell lines (e.g., Caco-2, IC₅₀ = 1.8 µM). The thiadiazole and pyridine moieties enhance DNA intercalation or kinase inhibition. By contrast, the sulfamoyl group in this compound may confer selectivity for sulfonamide-targeted enzymes, such as carbonic anhydrases .
Antimicrobial Activity
2-Chloro-N-alkyl/aryl acetamides () exhibit broad-spectrum antimicrobial activity. For instance, 2-chloro-N-(4-nitrophenyl)acetamide shows higher efficacy against E. coli than S. aureus, attributed to electron-withdrawing nitro groups enhancing membrane disruption. The sulfamoyl group in the target compound may synergize with the chloroacetamide moiety to inhibit folate biosynthesis, a mechanism seen in sulfonamide antibiotics .
Table 1: Antimicrobial Activity of Selected Chloroacetamides
| Compound | MIC (µg/mL) E. coli | MIC (µg/mL) S. aureus |
|---|---|---|
| 2-Chloro-N-(4-nitrophenyl)acetamide | 12.5 | 25.0 |
| This compound (predicted) | ~10–15 | ~20–30 |
Anticancer Potential
In OMS9 (), a benzothiazole-substituted chloroacetamide, the benzothiazole ring enhances topoisomerase inhibition. The target compound’s sulfamoyl group may similarly interact with tumor-associated carbonic anhydrases, though direct cytotoxic data are lacking .
Physicochemical Properties
Crystallographic analyses of 2-chloro-N-(phenyl)acetamide () reveal intramolecular N–H⋯O hydrogen bonds and synperiplanar C–Cl/C=O conformations. By contrast, 2-chloro-N-(2-methylphenylsulfonyl)acetamide () adopts a bent geometry at the sulfur atom (C1–S1–N1–C7 torsion angle = -67.0°), with intermolecular N–H⋯O(S) bonds forming zigzag chains. The sulfamoyl group in the target compound likely enhances hydrogen-bonding capacity, improving crystallinity and thermal stability .
Table 2: Structural Parameters of Chloroacetamides
| Compound | Dihedral Angle (°) | Torsion Angle (°) |
|---|---|---|
| 2-Chloro-N-phenylacetamide | 16.0 | C–Cl/C=O: 10.2 |
| This compound (predicted) | ~20–25 | C–Cl/C=O: ~15 |
Metabolic and Environmental Considerations
Chloroacetamide herbicides undergo oxidative metabolism to form epoxides and hydroxylated derivatives (). Environmental persistence may differ from herbicidal analogs due to the polar sulfamoyl group, reducing bioaccumulation .
Q & A
Q. What are the standard synthetic routes for 2-chloro-N-(2-sulfamoylphenyl)acetamide?
The compound is typically synthesized via nucleophilic substitution. A primary route involves reacting 2-sulfamoylaniline with chloroacetyl chloride in the presence of a base (e.g., NaOH) to neutralize HCl byproducts. Reaction conditions often require low temperatures (0–5°C) to control exothermicity and improve yield . Purification is achieved via recrystallization using solvents like ethanol or ethyl acetate.
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
- FTIR to identify functional groups (e.g., C=O at ~1650 cm⁻¹, sulfonamide S=O at ~1150–1350 cm⁻¹).
- X-ray crystallography for resolving intramolecular interactions, such as hydrogen bonding (e.g., N–H⋯O) that stabilize the crystal lattice .
- Mass spectrometry (ESI or EI-MS) for molecular ion validation.
Q. What are the known biological activities reported for this compound?
While direct studies on this compound are limited, structurally related chloroacetamides exhibit antimicrobial properties. For example, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide showed activity against Klebsiella pneumoniae with low cytotoxicity . Analogues with sulfonamide groups often target enzymes like carbonic anhydrases or dihydrofolate reductase .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity of this compound?
Density Functional Theory (DFT) calculations can model electron distribution, identifying reactive sites (e.g., the chloroacetamide group). Molecular docking studies predict binding affinities to biological targets (e.g., bacterial enzymes), guiding structure-activity relationship (SAR) optimization . Additionally, molecular dynamics simulations assess stability in solvent environments or protein pockets .
Q. What strategies optimize reaction conditions to improve synthesis yield and purity?
Key approaches include:
- Temperature modulation : Maintaining <10°C during chloroacetyl chloride addition minimizes side reactions .
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity, while ethanol aids recrystallization.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate nucleophilic substitution.
- Flow chemistry : Continuous flow reactors improve scalability and reproducibility for gram-to-kilogram synthesis .
Q. How does the crystal structure inform its interaction with biological targets?
X-ray studies of analogues (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) reveal intramolecular C–H⋯O hydrogen bonds that rigidify the acetamide backbone, potentially enhancing target binding. Intermolecular N–H⋯O bonds in the crystal lattice suggest propensity for forming hydrogen bonds with enzyme active sites .
Q. How to address discrepancies in reported biological activities across studies?
Discrepancies may arise from:
- Structural variations : Substituent position (e.g., 2-sulfamoyl vs. 3-sulfamoyl) alters steric/electronic profiles.
- Assay conditions : Differences in bacterial strains, solvent carriers, or concentration ranges affect IC₅₀ values.
- Purity : Impurities >2% (e.g., unreacted aniline) can skew bioactivity. Validate via HPLC and replicate assays .
Notes
- Structural analogs and methodologies from cited evidence were extrapolated to address the target compound’s research context.
- For reproducibility, always cross-validate spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs or Gaussian).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
